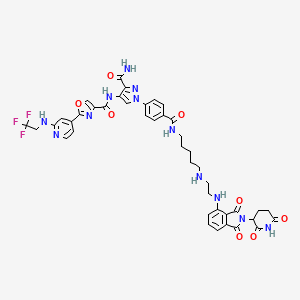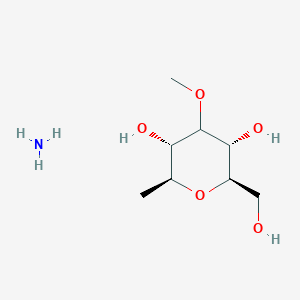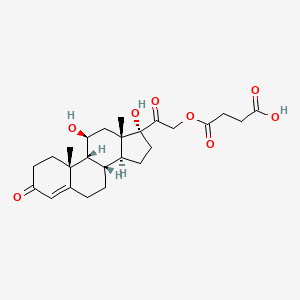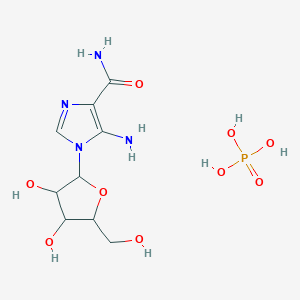![molecular formula C42H83NO5 B15073281 heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is a complex organic compound primarily used in the field of lipid nanoparticle research. This compound features a terminal hydroxide group and two alkane tails split off from an ester group, making it useful for the building or modification of lipid nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate involves multiple steps, including esterification and amination reactionsThe final step involves the addition of the 6-nonoxy-6-oxohexyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amination processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is usually synthesized in reagent-grade quality for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block for synthesizing complex lipid structures.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Utilized in the development of lipid-based drug delivery systems, including lipid nanoparticles for mRNA vaccine delivery.
Industry: Applied in the formulation of specialized coatings and materials
Wirkmechanismus
The compound exerts its effects primarily through its interaction with lipid membranes. The terminal hydroxyl and amino groups facilitate the formation of hydrogen bonds and electrostatic interactions with other molecules. This allows the compound to integrate into lipid bilayers, modifying their properties and enhancing the delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecan-9-yl 7-(3-hydroxypropylamino)heptanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in forming stable lipid nanoparticles, enhancing its utility in drug delivery and other applications .
Eigenschaften
Molekularformel |
C42H83NO5 |
|---|---|
Molekulargewicht |
682.1 g/mol |
IUPAC-Name |
heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-21-29-39-47-41(45)33-26-22-28-36-43(37-30-38-44)35-27-20-19-25-34-42(46)48-40(31-23-17-14-11-8-5-2)32-24-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI-Schlüssel |
FDKGDASVCOWKAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
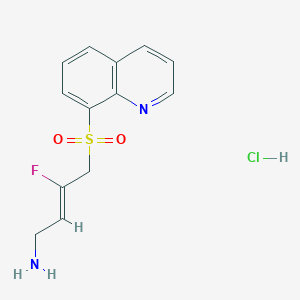
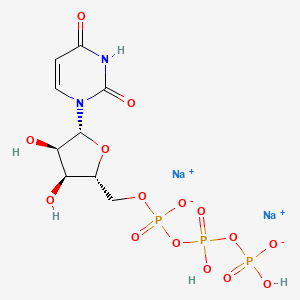
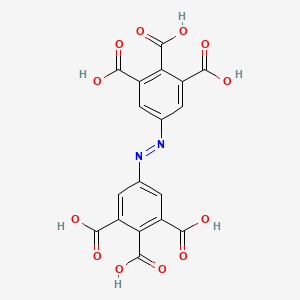
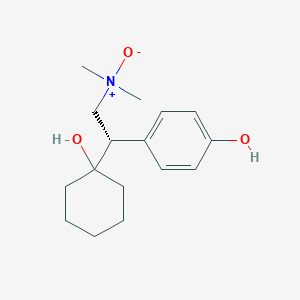
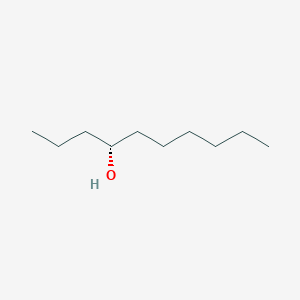
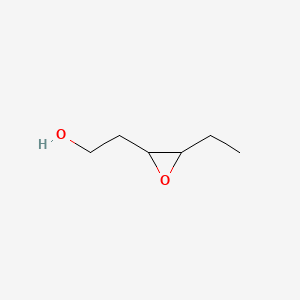
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
